(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . This method yields N-acetyl derivatives of 4,5-dihydro-1H-pyrazole.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, possibly incorporating continuous flow techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial, antifungal, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of (3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,5-dihydro-1H-pyrazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazole derivatives: Known for their broad range of chemical and biological properties.
Thiazole derivatives: These compounds also have significant biological activities and are used in various medicinal applications.
Uniqueness
What sets (3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. This unique structure allows for targeted applications in drug development and materials science.
Properties
Molecular Formula |
C6H10N2O2 |
---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
2-(5-methyl-3,4-dihydropyrazol-2-yl)acetic acid |
InChI |
InChI=1S/C6H10N2O2/c1-5-2-3-8(7-5)4-6(9)10/h2-4H2,1H3,(H,9,10) |
InChI Key |
ISFNUWXLUBPTQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(CC1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.